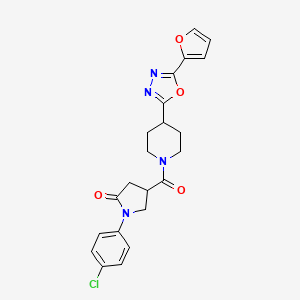
1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H21ClN4O4 and its molecular weight is 440.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(4-Chlorophenyl)-4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a complex heterocyclic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₅H₁₄ClN₃O₃
- Molecular Weight : 319.74 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. In a study conducted by Iqbal et al. (2020), derivatives of 1,3,4-oxadiazole demonstrated moderate to strong antibacterial activity against various strains including Salmonella typhi and Bacillus subtilis . The compound's structure suggests that it may possess similar properties due to the presence of the oxadiazole ring.
Anticancer Potential
Heterocyclic compounds like the one have been evaluated for their anticancer activities. A review highlighted that compounds with oxadiazole and related structures showed promising results against several human cancer cell lines . The mechanism of action often involves the inhibition of key enzymes or pathways essential for cancer cell proliferation.
Enzyme Inhibition
The compound has been studied for its inhibitory effects on various enzymes. For instance, derivatives containing the piperidine structure have been found to act as acetylcholinesterase inhibitors, which are crucial in treating conditions like Alzheimer's disease . Additionally, some studies report strong inhibitory action against urease, an enzyme linked to kidney stones and gastric ulcers.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It interacts with specific enzymes, disrupting their normal function.
- Binding Affinity : Studies involving bovine serum albumin (BSA) binding indicate that these compounds can effectively bind to serum proteins, enhancing their bioavailability .
- Cellular Uptake : The presence of furan and oxadiazole rings may facilitate cellular uptake through passive diffusion or specific transport mechanisms.
Case Study 1: Anticancer Screening
In a notable study involving a series of oxadiazole derivatives, compounds similar to the one were screened against the National Cancer Institute's 60 human cancer cell lines panel. The results indicated growth inhibition (GI50) values ranging from 0.20–2.58 μM for some derivatives, showcasing their potential as anticancer agents .
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial efficacy of several synthesized derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds exhibited significant activity, with IC50 values suggesting effective concentration levels for therapeutic use .
Data Summary
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O4/c23-16-3-5-17(6-4-16)27-13-15(12-19(27)28)22(29)26-9-7-14(8-10-26)20-24-25-21(31-20)18-2-1-11-30-18/h1-6,11,14-15H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKZYUZKAJLNLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4CC(=O)N(C4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













